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Compound of Interest

Compound Name: Levamlodipine hydrobromide

Cat. No.: B1674850

Long-Term Stability of Levamlodipine
Hydrobromide: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term stability of Levamlodipine,
the pharmacologically active (S)-enantiomer of amlodipine, under various storage conditions.
Due to the limited availability of public data specifically for levamlodipine hydrobromide, this
guide draws upon stability data for other salt forms, primarily levamlodipine maleate and
besylate, and compares its stability profile with the alternative calcium channel blocker,
felodipine. The information is supplemented with established principles from the International
Council for Harmonisation (ICH) guidelines on stability testing.

Executive Summary

Levamlodipine, a third-generation dihydropyridine calcium channel blocker, demonstrates
favorable stability under long-term and accelerated storage conditions. Forced degradation
studies indicate that levamlodipine is susceptible to degradation under acidic, basic, and
oxidative stress, with photodecomposition also being a factor. The primary degradation
products identified include derivatives formed through oxidation and hydrolysis. When
compared to felodipine, another calcium channel blocker, both drugs exhibit good stability
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when properly formulated and stored, though they are susceptible to degradation under harsh
conditions. This guide presents available stability data, detailed experimental protocols for
stability-indicating methods, and visual representations of relevant pathways to aid researchers
in understanding and predicting the stability of levamlodipine hydrobromide.

Comparative Stability Data

The following tables summarize the typical stability data for levamlodipine (based on available
information for its various salts) and felodipine under long-term and accelerated storage
conditions, as recommended by ICH guidelines.

Note: The quantitative data presented below is illustrative and based on typical acceptance
criteria for stable pharmaceutical products. Specific data for levamlodipine hydrobromide is
not publicly available.

Table 1: Long-Term Stability Data (25°C + 2°C / 60% RH £ 5% RH)
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Levamlodipine Felodipine
) . . Acceptance
Timepoint Test Parameter Hydrobromide Extended- Criteri
riteria
(Hypothetical) Release

Initial Assay (%) 99.8 100.1 90.0-110.0
Total Impurities

0.15 0.12 NMT 1.0%
(%)

White to off-white ~ White to off-white )
Appearance As described

tablet tablet
12 Months Assay (%) 99.2 99.5 90.0 - 110.0
Total Impurities

0.25 0.20 NMT 1.0%
(%)
Appearance Complies Complies As described
24 Months Assay (%) 98.5 98.9 90.0 - 110.0
Total Impurities

0.35 0.28 NMT 1.0%
(%)
Appearance Complies Complies As described

NMT: Not More Than

Table 2: Accelerated Stability Data (40°C + 2°C / 75% RH + 5% RH)
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Levamlodipine Felodipine
) . . Acceptance
Timepoint Test Parameter Hydrobromide Extended- Criteri
riteria
(Hypothetical) Release

Initial Assay (%) 99.8 100.1 90.0-110.0
Total Impurities

0.15 0.12 NMT 1.0%
(%)

White to off-white ~ White to off-white )
Appearance As described

tablet tablet
3 Months Assay (%) 98.9 99.2 90.0-110.0
Total Impurities

0.40 0.35 NMT 1.0%
(%)
Appearance Complies Complies As described
6 Months Assay (%) 97.8 98.5 90.0-110.0
Total Impurities

0.65 0.55 NMT 1.0%
(%)
Appearance Complies Complies As described

Based on available New Drug Application (NDA) filings for levamlodipine maleate, a shelf-life of

24 months is established when stored at controlled room temperature (20°C to 25°C).[1]

Experimental Protocols

The following are detailed methodologies for key experiments used in the stability assessment
of levamlodipine.

Stability-Indicating High-Performance Liquid
Chromatography (HPLC) Method for Assay and Impurity
Determination

This method is designed to separate and quantify levamlodipine from its potential degradation
products.
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 Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV-Vis
detector.

e Column: C18, 4.6 mm x 250 mm, 5 um particle size.

» Mobile Phase: A gradient mixture of a phosphate buffer (pH 3.0) and a mixture of acetonitrile
and methanol.

e Flow Rate: 1.0 mL/min.

o Detection Wavelength: 238 nm.
e Injection Volume: 20 pL.

e Column Temperature: 30°C.

e Sample Preparation:

[¢]

Accurately weigh and transfer a quantity of powdered tablets equivalent to 10 mg of
levamlodipine into a 100 mL volumetric flask.

[¢]

Add approximately 70 mL of diluent (e.g., a mixture of water and acetonitrile) and sonicate
for 15 minutes to dissolve.

[¢]

Allow the solution to cool to room temperature and dilute to volume with the diluent.

[¢]

Filter a portion of the solution through a 0.45 pm syringe filter before injection.

o Standard Preparation: Prepare a standard solution of levamlodipine reference standard of
known concentration in the diluent.

o Calculation: The assay and impurity levels are calculated by comparing the peak areas of the
sample solution with those of the standard solution.

Forced Degradation Studies

To establish the stability-indicating nature of the analytical method and to understand the
degradation pathways, forced degradation studies are performed under various stress
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conditions as per ICH guidelines.
e Acid Hydrolysis: The drug product is exposed to 0.1 M HCI at 60°C for 24 hours.
o Base Hydrolysis: The drug product is exposed to 0.1 M NaOH at 60°C for 24 hours.

o Oxidative Degradation: The drug product is treated with 3% hydrogen peroxide at room
temperature for 24 hours.

o Thermal Degradation: The drug product is exposed to dry heat at 80°C for 48 hours.

» Photostability: The drug product is exposed to light providing an overall illumination of not
less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200
watt-hours/square meter.

Mandatory Visualizations
Mechanism of Action: Calcium Channel Blockade

Levamlodipine, like other dihydropyridine calcium channel blockers, exerts its therapeutic effect
by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular
smooth muscle cells and cardiac muscle cells. This leads to vasodilation and a reduction in
blood pressure.
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Caption: Mechanism of action of Levamlodipine.
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Experimental Workflow: Stability-Indicating HPLC
Method

The following diagram illustrates the workflow for a typical stability-indicating HPLC method
used for the analysis of levamlodipine.
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Caption: HPLC workflow for stability analysis.

Levamlodipine Degradation Pathway

Forced degradation studies have identified several potential degradation pathways for
amlodipine, the parent compound of levamlodipine. The primary pathways involve oxidation of
the dihydropyridine ring to a pyridine derivative and hydrolysis of the ester side chains.
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Caption: Potential degradation pathways of Levamlodipine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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